

Molecular structure and weight of 3-Amino-6-bromo-2,4-dichloropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-6-bromo-2,4-dichloropyridine

Cat. No.: B1311929

[Get Quote](#)

Technical Guide: 3-Amino-6-bromo-2,4-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and synthetic protocols for **3-Amino-6-bromo-2,4-dichloropyridine**, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. While this compound is recognized as a valuable building block, specific details regarding its direct involvement in biological signaling pathways are not extensively documented in publicly available literature. The focus of this guide is therefore on its chemical properties and synthesis.

Molecular Structure and Properties

3-Amino-6-bromo-2,4-dichloropyridine is a substituted pyridine ring containing amino, bromo, and chloro functional groups. These substituents provide multiple reactive sites, making it a versatile intermediate for the synthesis of more complex molecules.

Quantitative Data Summary

The key quantitative data for **3-Amino-6-bromo-2,4-dichloropyridine** are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C ₅ H ₃ BrCl ₂ N ₂ [1] [2]
Molecular Weight	241.9 g/mol [1] [2]
CAS Number	237435-16-4 [1] [2]
Purity	Typically ≥98% [1]

Experimental Protocols

This section details the experimental methodology for the synthesis and characterization of **3-Amino-6-bromo-2,4-dichloropyridine**.

Synthesis of 3-Amino-6-bromo-2,4-dichloropyridine

A common method for the synthesis of **3-Amino-6-bromo-2,4-dichloropyridine** involves the bromination of 3-Amino-2,4-dichloropyridine.

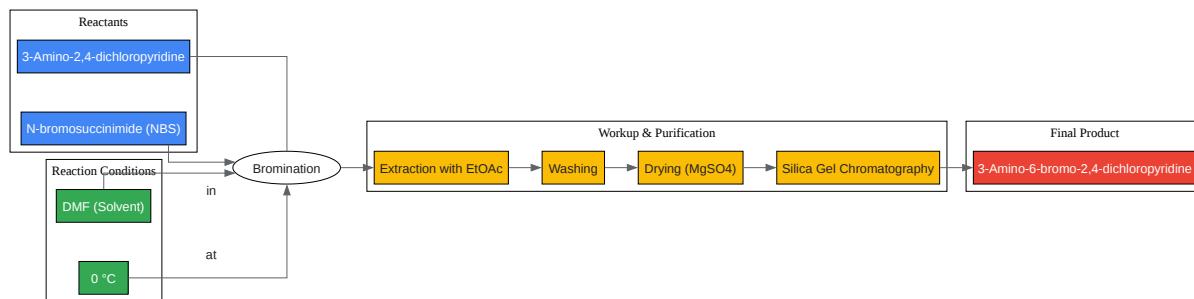
Materials:

- 3-Amino-2,4-dichloropyridine
- N-bromosuccinimide (NBS)
- N,N-dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Hexane
- Water
- Saturated saline solution
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel

Procedure:

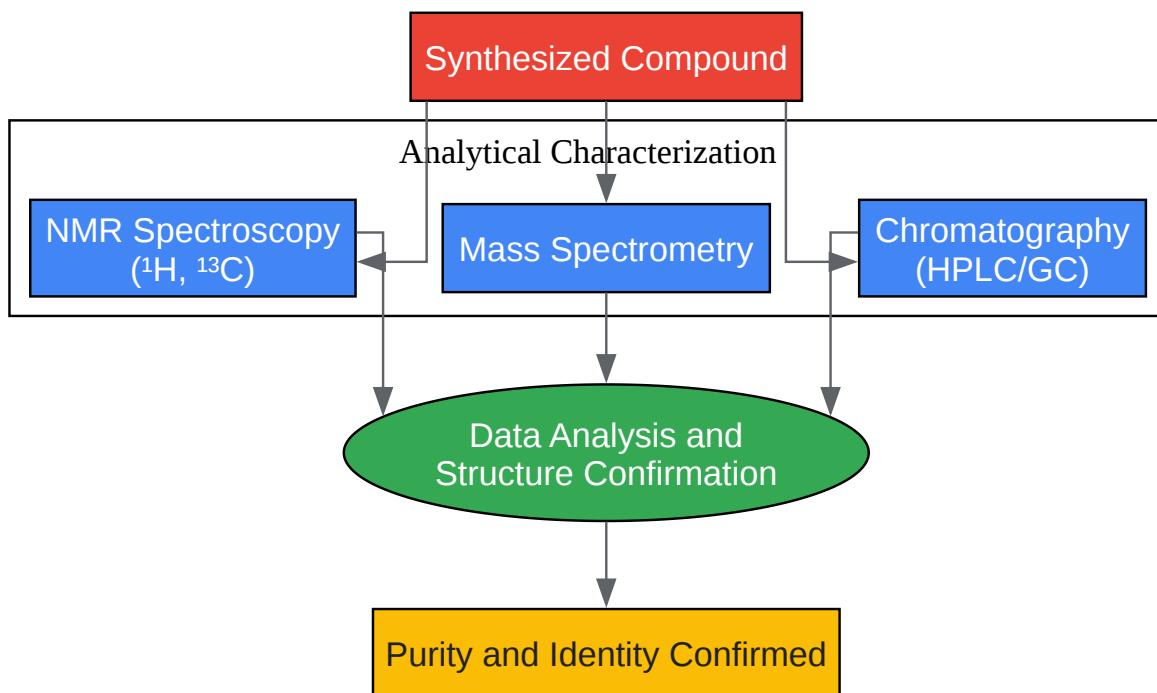
- Dissolve 3-Amino-2,4-dichloropyridine (500 mg, 3.1 mmol) in N,N-dimethylformamide (DMF, 16 mL).
- Cool the solution to 0 °C using an ice-water bath.
- Slowly add a solution of N-bromosuccinimide (660 mg, 3.7 mmol) in DMF (7 mL) dropwise to the cooled solution.
- Allow the reaction to proceed for 15 minutes at 0 °C.
- Pour the reaction mixture into water and extract the product with ethyl acetate (EtOAc) twice.
- Combine the organic phases and wash them sequentially with water and saturated saline solution.
- Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain a residue.
- Dissolve the residue in a 1:1 mixture of ethyl acetate and hexane.
- Filter the solution through a short column of silica gel.
- Concentrate the filtrate under reduced pressure to yield the final product, **3-Amino-6-bromo-2,4-dichloropyridine**.^[3]

Analytical Characterization


Following synthesis, the identity and purity of the compound are typically confirmed using various analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound by measuring the mass-to-charge ratio of its ions.^[3]

- Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are employed to assess the purity of the compound.


Visualizations

The following diagrams illustrate the synthesis workflow and a general characterization process for **3-Amino-6-bromo-2,4-dichloropyridine**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3-Amino-6-bromo-2,4-dichloropyridine**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for chemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. nbino.com [nbino.com]
- To cite this document: BenchChem. [Molecular structure and weight of 3-Amino-6-bromo-2,4-dichloropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1311929#molecular-structure-and-weight-of-3-amino-6-bromo-2-4-dichloropyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com